YLF-466D YLF-466D YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
Brand Name: Vulcanchem
CAS No.: 1273323-67-3
VCID: VC0002396
InChI: InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
SMILES: C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Molecular Formula: C29H20ClNO3
Molecular Weight: 465.9

YLF-466D

CAS No.: 1273323-67-3

Cat. No.: VC0002396

Molecular Formula: C29H20ClNO3

Molecular Weight: 465.9

* For research use only. Not for human or veterinary use.

YLF-466D - 1273323-67-3

Specification

Description YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
CAS No. 1273323-67-3
Molecular Formula C29H20ClNO3
Molecular Weight 465.9
IUPAC Name 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
Standard InChI Key BPBOVHROVFJFAH-CYYJNZCTSA-N
SMILES C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator